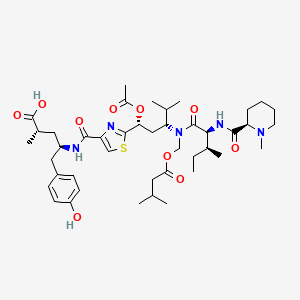

Tubulysin A

説明

This compound has been reported in Archangium gephyra with data available.

has both antiangiogenic and antineoplastic activities; structure in first source

特性

IUPAC Name |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,23,25-28,31,34-36,38,50H,10-13,18-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEDDHUHZBDXGB-OEJISELMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N5O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478254 | |

| Record name | Tubulysin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205304-86-5 | |

| Record name | Tubulysin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubulysin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tubulysin a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUBULYSIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9RP3ADE9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Tubulysin A: A Technical Guide to its Discovery and Isolation from Myxobacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin A, a potent cytotoxic tetrapeptide, has emerged as a promising candidate in the development of next-generation anticancer therapeutics. Originally isolated from myxobacteria, this natural product exhibits remarkable activity against a broad range of cancer cell lines, including multidrug-resistant strains. Its unique mechanism of action, targeting tubulin polymerization and inducing apoptosis, has garnered significant interest within the scientific community. This in-depth technical guide provides a comprehensive overview of the discovery of this compound, its producing organisms, and detailed methodologies for its isolation and purification. Furthermore, it presents a compilation of quantitative data on its biological activity and production, alongside visualizations of the experimental workflow and its cellular mechanism of action.

Discovery and Producing Organisms

This compound was first discovered and isolated from the culture broth of myxobacterial strains, namely Archangium gephyra and Angiococcus disciformis[1][2][3]. Myxobacteria, a group of soil-dwelling bacteria, are known producers of a diverse array of biologically active secondary metabolites[4]. Subsequent research has identified other myxobacterial strains, such as Cystobacter sp. SBCb004, as producers of tubulysins[4][5]. The production of this compound by Archangium gephyra has been observed to be associated with the death phase of the culture, suggesting a potential ecological role for this potent cytotoxin[6].

Table 1: Myxobacterial Strains Producing Tubulysins

| Myxobacterial Strain | Tubulysins Produced | Reference(s) |

| Archangium gephyra (e.g., Ar 315, KYC5002) | This compound, B, C, G, I | [3][4][6] |

| Angiococcus disciformis (e.g., An d48) | Tubulysin D, E, F, H | [3][4] |

| Cystobacter sp. (e.g., SBCb004) | This compound, B, C, G, I | [4][5] |

Experimental Protocols

Fermentation of Archangium gephyra for this compound Production

While a highly specific, publicly available protocol for the large-scale fermentation of Archangium gephyra for optimal this compound production is not extensively detailed in the literature, a general approach can be outlined based on common myxobacterial cultivation techniques. It is crucial to note that optimization of media components, aeration, and incubation time is essential for maximizing yield.

General Fermentation Protocol:

-

Pre-culture Preparation: Inoculate a loopful of a pure culture of Archangium gephyra into a flask containing a suitable liquid medium (e.g., P medium with peptone). Incubate at 30°C with shaking for 5-7 days to generate a seed culture[7].

-

Production Culture: Inoculate a larger volume of production medium with the seed culture. The production medium often contains a resin like Amberlite XAD-16 to adsorb the produced secondary metabolites, facilitating their extraction[7].

-

Incubation: Incubate the production culture at 30°C with continuous agitation for an extended period, monitoring the growth phases of the bacteria. As this compound production is linked to the cell death phase, the fermentation is typically carried out for a duration that allows the culture to enter this phase[6]. A study on Archangium gephyra KYC5002 cultured the cells for three days to reach the verge of the death phase[6].

-

Harvesting: After the incubation period, the culture broth, containing both the bacterial cells and the adsorbent resin with the bound tubulysins, is harvested for extraction.

Extraction and Purification of this compound

The extraction and purification of this compound from the culture broth involves a multi-step process to isolate the compound from other cellular components and media constituents.

Extraction Protocol:

-

Adsorbent Resin Separation: The culture broth is passed through a sieve to separate the Amberlite XAD resin from the bacterial cells and the aqueous medium[7].

-

Solvent Extraction: The resin is then washed and subsequently extracted with an organic solvent, such as acetone or methanol, to elute the adsorbed tubulysins and other secondary metabolites[7].

-

Concentration: The resulting organic extract is concentrated under reduced pressure to yield a crude extract.

Purification Protocol:

The crude extract is subjected to a series of chromatographic steps to achieve high purity of this compound. The exact chromatographic conditions may vary, but a general workflow is as follows:

-

Initial Fractionation: The crude extract is often first fractionated using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to separate compounds based on polarity.

-

Ion-Exchange Chromatography: As this compound is a peptide with charged groups, ion-exchange chromatography can be an effective purification step to separate it from neutral or differently charged molecules[8][9].

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a critical step for high-resolution separation of the different tubulysin analogues. A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water or a buffer system.

-

Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight[10].

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours)[10]. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT solution (e.g., 2 mg/mL) to each well and incubate for 1.5-4 hours at 37°C[10][11]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals[10].

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490-590 nm using a microplate reader[10][11].

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the cell viability against the logarithm of the compound concentration.

Quantitative Data

Table 2: Production Yield of Tubulysins from Archangium gephyra KYC5002

| Condition | This compound Yield (mg/L) | Tubulysin B Yield (mg/L) | Reference |

| Non-disrupted cells | 0.14 | 0.11 | [6] |

| Ultrasonically disrupted cells | 0.62 (4.4-fold increase) | 0.74 (6.7-fold increase) | [6] |

Table 3: Cytotoxicity (IC50) of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L929 | Mouse Fibroblast | ~0.08 | [12] |

| KB-V1 | Human Cervical Cancer (multidrug-resistant) | ~1.6 | [12] |

| NCI-H460 | Human Lung Cancer | 0.05 | [12] |

| SF-268 | Human CNS Cancer | 0.04 | [12] |

| HeLa | Human Cervical Cancer | 0.1 | [12] |

| MCF-7 | Human Breast Cancer | 0.2 | [12] |

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Mechanism of action of this compound.

Conclusion

This compound stands out as a highly potent natural product with significant potential for the development of novel anticancer drugs. Its discovery in myxobacteria underscores the importance of these microorganisms as a source of unique and bioactive secondary metabolites. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and oncology. Further research into the optimization of fermentation and purification processes, as well as the exploration of its therapeutic applications, is warranted to fully realize the clinical potential of this compound and its analogues.

References

- 1. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-step purification of assembly-competent tubulin from diverse eukaryotic sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 23 natural tubulysins from Angiococcus disciformis An d48 and Cystobacter SBCb004 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tubulysin Production by the Dead Cells of Archangium gephyra KYC5002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification of tubulin and microtubule-associated proteins by membrane ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jackwestin.com [jackwestin.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Tubulysin A

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tubulysin A is a highly potent cytotoxic tetrapeptide of myxobacterial origin that has garnered significant interest as an anticancer agent and a payload for antibody-drug conjugates (ADCs).[1][2][3] Its primary mechanism of action involves the potent inhibition of tubulin polymerization by binding to the vinca domain on β-tubulin.[1][4] This interaction disrupts microtubule dynamics, leading to the collapse of the cellular cytoskeleton, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis.[5][6] Notably, this compound demonstrates efficacy against a broad range of cancer cell lines, including those with multidrug-resistant (MDR) phenotypes.[7][8] This guide provides a comprehensive overview of its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism: High-Affinity Tubulin Binding and Microtubule Destabilization

The fundamental antineoplastic activity of this compound stems from its direct interaction with tubulin, the protein subunit of microtubules. Microtubules are critical components of the cytoskeleton, essential for cell division, structure, and intracellular transport.[7]

2.1 Binding to the Vinca Domain of β-Tubulin this compound binds to the vinca domain of β-tubulin, a site also targeted by other antimitotic agents like vinblastine and dolastatins.[1][4][9] Competitive binding experiments have demonstrated that this compound strongly interferes with the binding of vinblastine to tubulin, albeit in a noncompetitive manner, with an apparent inhibition constant (Ki) of 3 µM.[5] This suggests a distinct but overlapping binding mode within the vinca domain.[5] Structural studies have further elucidated that peptidyl inhibitors like tubulysins share a common pharmacophore that protrudes into hydrophobic pockets on both the α and β tubulin subunits at their interface.[10] Unlike some other vinca domain binders, tubulysins are capable of binding to the β-subunit alone, which may contribute to their higher affinity.[9]

2.2 Inhibition of Polymerization and Induction of Depolymerization Upon binding, this compound potently inhibits the polymerization of tubulin heterodimers into microtubules more effectively than vinblastine.[5] It actively induces the depolymerization of existing microtubule structures.[5][7] This destabilizing effect could not be prevented by pre-incubation with microtubule-stabilizing agents such as paclitaxel or epothilone B, highlighting the potent and dominant nature of its depolymerizing activity.[5][6] Electron microscopy studies revealed that this compound induces the formation of aberrant tubulin structures, including rings, double rings, and pinwheels, further demonstrating its profound disruption of normal tubulin assembly.[5]

Cellular and Physiological Consequences

The disruption of microtubule dynamics by this compound initiates a cascade of cellular events culminating in cell death.

3.1 Mitotic Arrest at G2/M Phase The integrity of the mitotic spindle, which is composed of microtubules, is essential for proper chromosome segregation during mitosis. By causing microtubule depolymerization, this compound prevents the formation of a functional mitotic spindle.[3] This triggers the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase.[5][6]

3.2 Induction of Apoptosis Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][5] this compound has been shown to be a potent inducer of apoptosis in various cancer cell lines.[7][11] A key hallmark of this process, DNA laddering, is observed in cancer cells treated with nanomolar concentrations of this compound.[7][12] Significantly, this compound demonstrates a degree of selectivity, inducing apoptosis in cancer cells at concentrations that do not significantly affect normal cells, such as Human Umbilical Vein Endothelial Cells (HUVEC).[7][12]

3.3 Role of Autophagy Recent studies indicate that this compound can also induce autophagy, a cellular process of self-degradation. In certain cancer cell lines like MCF-7, this compound triggers an intrinsic apoptotic pathway that is mediated by autophagy. This involves increased cathepsin B activity and the release of cytochrome c from the mitochondria, suggesting a complex interplay between autophagy and apoptosis in the cellular response to this compound.

3.4 Antiangiogenic and Antimetastatic Activity Beyond its direct cytotoxic effects, this compound exhibits significant antiangiogenic properties.[7][11] It inhibits the migration and cord formation of endothelial cells (HUVEC) at nanomolar concentrations, suggesting it can disrupt the formation of new blood vessels required for tumor growth.[11] Its potent activity makes it an excellent candidate for targeting tumor vasculature.[13]

Quantitative Data Summary

The potency of this compound has been quantified across numerous cell lines and biochemical assays.

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

|---|---|---|---|---|

| NCI-H1299 | Lung Carcinoma | IC50 | 3 nmol/L | [11] |

| HT-29 | Colon Carcinoma | IC50 | 1 nmol/L | [11] |

| A2780 | Ovarian Carcinoma | IC50 | 2 nmol/L | [11] |

| L929 | Mouse Fibroblast | IC50 | 0.07 ng/mL | [7][11] |

| KB-V1 | Cervical Carcinoma (MDR) | IC50 | 1.4 ng/mL | [7][11] |

| HUVEC | Normal Endothelial | IC50 (Antiangiogenic) | 2.07-2.97 nM | [11] |

| HUVEC | Normal Endothelial | GI50 (Growth Inhibition, 72h) | 0.34 nM | [11] |

| HL-60 | Promyelocytic Leukemia | Apoptosis Induction | 15-fold increase at 1 nM |[7] |

Table 2: Biochemical Binding Data

| Assay | Parameter | Value | Reference |

|---|

| Competitive Vinblastine Binding | Apparent K_i_ | 3 µM |[5] |

Key Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound.

5.1 Tubulin Polymerization Assay

-

Objective: To measure the effect of this compound on the in vitro polymerization of purified tubulin.

-

Methodology:

-

Purified tubulin (>99%) is suspended in a polymerization buffer (e.g., G-PEM buffer with GTP and glutamate) and kept on ice.

-

The tubulin solution is added to a 96-well plate containing various concentrations of this compound, a positive control (e.g., vinblastine), a negative control (e.g., paclitaxel), and a vehicle control (DMSO).

-

The plate is immediately placed in a spectrophotometer pre-warmed to 37°C.

-

The change in absorbance (turbidity) is monitored at 340 nm over time. An increase in absorbance indicates polymerization.

-

Inhibition is calculated by comparing the rate of polymerization in the presence of this compound to the vehicle control.

-

5.2 Cell Cycle Analysis via Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology:

-

Cancer cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. Cells are stored at -20°C.

-

Prior to analysis, cells are washed with PBS and resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

-

5.3 DNA Fragmentation (Laddering) Assay for Apoptosis

-

Objective: To visualize the internucleosomal cleavage of DNA, a hallmark of apoptosis.

-

Methodology:

-

Cells (e.g., HL-60) are treated with this compound, a positive control (e.g., camptothecin), and a vehicle control for a specified time (e.g., 24 hours).

-

Cells are harvested and lysed using a lysis buffer.

-

Genomic DNA is extracted from the lysate using phenol-chloroform extraction or a commercial DNA isolation kit.

-

The extracted DNA is quantified, and equal amounts are loaded onto a 1.5-2% agarose gel containing an ethidium bromide or SYBR Safe stain.

-

The gel is run via electrophoresis to separate DNA fragments by size.

-

The DNA is visualized under UV light. A characteristic "ladder" pattern of fragments in multiples of ~180-200 bp indicates apoptosis.

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for cell cycle analysis.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Insights into the Pharmacophore of Vinca Domain Inhibitors of Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Biological evaluation of this compound: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unraveling the Cytotoxicity of Tubulysin A: A Technical Guide for Cancer Researchers

An In-depth Examination of the Potent Anti-cancer Activity of a Myxobacterial Metabolite

For Immediate Release

This technical guide provides a comprehensive overview of the cytotoxic effects of Tubulysin A, a potent microtubule-depolymerizing agent, on cancer cells. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, quantitative efficacy, and the intricate signaling pathways modulated by this promising natural product. Detailed experimental protocols and visual representations of key cellular processes are provided to facilitate a deeper understanding and further investigation into the therapeutic potential of this compound.

Introduction: The Promise of this compound in Oncology

This compound, a tetrapeptide isolated from myxobacteria, has emerged as a highly potent cytotoxic agent with significant promise in the field of oncology.[1] Its remarkable ability to inhibit tubulin polymerization at picomolar concentrations distinguishes it from many conventional chemotherapeutic agents.[2] This potent anti-mitotic activity leads to cell cycle arrest and ultimately induces programmed cell death, or apoptosis, in a wide range of cancer cell lines, including those exhibiting multidrug resistance.[1] This guide will explore the fundamental aspects of this compound's cytotoxicity, offering a technical resource for the scientific community.

Mechanism of Action: Disruption of the Cytoskeleton and Induction of Apoptosis

The primary mechanism of action of this compound is its interaction with tubulin, the fundamental protein subunit of microtubules. By binding to the vinca domain of tubulin, this compound effectively inhibits tubulin polymerization and promotes the disassembly of existing microtubules.[1] This disruption of the microtubule network has profound consequences for cancer cells, leading to:

-

Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. The depolymerization of microtubules by this compound prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a highly regulated process of programmed cell death.[1] Evidence suggests that this compound-induced apoptosis involves the activation of key signaling molecules, including p53, the pro-apoptotic protein Bim, and the Bcl-2 family of proteins.[3] Furthermore, in some cancer cell lines, this compound has been shown to induce apoptosis through a mechanism involving cytotoxic autophagy, characterized by increased cathepsin B activity and the release of cytochrome c from the mitochondria.

The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound on cancer cells.

Caption: A flowchart of the experimental procedures.

Quantitative Efficacy of this compound

The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. These values represent the concentration of the compound required to inhibit cell viability or growth by 50%, respectively. The following tables summarize the reported IC50 and GI50 values for this compound across various human cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H1299 | Lung Cancer | 3 | [2] |

| HT-29 | Colon Cancer | 1 | [2] |

| A2780 | Ovarian Cancer | 2 | [2] |

| KB-V1 | Cervical Cancer (Multidrug Resistant) | 1.4 ng/mL | [2] |

| L929 | Mouse Fibroblast | 0.07 ng/mL | [2] |

| MES SA | Uterine Sarcoma | 40 pM (for analogue Tb111) | [4] |

| HEK 293T | Human Embryonic Kidney Cancer | 6 pM (for analogue Tb111) | [4] |

| MES SA DX | Uterine Sarcoma (Multidrug Resistant) | 1.54 nM (for analogue Tb111) | [4] |

Table 2: GI50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cells | 0.34 | [2] |

Signaling Pathways in this compound-Induced Apoptosis

This compound-induced apoptosis is a complex process involving the interplay of multiple signaling pathways. The primary trigger is the disruption of microtubule dynamics, leading to mitotic arrest. This arrest activates a cascade of events culminating in the execution of the apoptotic program. The diagram below depicts a putative signaling pathway for this compound-induced apoptosis, integrating findings from various studies.

Caption: A model of the this compound apoptotic pathway.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed protocols for key experiments used to characterize the cytotoxicity of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection (DNA Fragmentation Assay)

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose gel.

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

100% Ethanol and 70% Ethanol

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Agarose

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system

Procedure:

-

Harvest approximately 1-5 x 10^6 treated and untreated cells.

-

Lyse the cells in lysis buffer and incubate on ice.

-

Treat the lysate with RNase A and then with Proteinase K.

-

Extract the DNA using phenol:chloroform:isoamyl alcohol.

-

Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.

-

Resuspend the DNA pellet in TE buffer.

-

Run the DNA samples on a 1.5-2% agarose gel containing a DNA stain.

-

Visualize the DNA fragmentation pattern under UV light.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10^6 treated and untreated cells.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Microtubule Network Visualization (Immunofluorescence)

Immunofluorescence staining allows for the direct visualization of the microtubule network within cells, revealing the disruptive effects of this compound.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) or Methanol for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and treat with this compound.

-

Fix the cells with PFA or cold methanol.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody against α-tubulin.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence microscope.

Conclusion and Future Directions

This compound stands out as a remarkably potent cytotoxic agent with a well-defined mechanism of action targeting the microtubule network. Its efficacy against a broad spectrum of cancer cells, including multidrug-resistant phenotypes, underscores its therapeutic potential. The intricate signaling pathways leading to apoptosis, involving key regulators of cell death, offer multiple avenues for further investigation and potential combination therapies. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the anti-cancer properties of this compound and its analogues, with the ultimate goal of translating these promising findings into novel and effective cancer treatments. Future research should focus on elucidating the full spectrum of signaling pathways affected by this compound, optimizing its delivery to tumor tissues to minimize systemic toxicity, and evaluating its efficacy in preclinical and clinical settings.

References

The Role of Tubulysin A in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin A, a potent tetrapeptide of myxobacterial origin, has emerged as a highly effective cytotoxic agent with significant potential in oncology. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its pro-apoptotic effects in tumor cells. It consolidates quantitative data on its potent activity, details key experimental protocols for its evaluation, and presents visual diagrams of the core signaling cascades.

Core Mechanism of Action: Microtubule Disruption

This compound is a powerful inhibitor of tubulin polymerization.[1][2][3] It binds to the vinca-domain on the β-tubulin subunit, interfering with the assembly of microtubules.[1][4] This action is more efficient than that of established agents like vinblastine.[1][5] The consequence is a net depolymerization of the microtubule network, which critically compromises the mitotic spindle apparatus.[5][6] This disruption irrevocably halts the cell cycle, primarily at the G2/M phase transition, preventing mitotic progression and ultimately triggering apoptotic signaling pathways.[1][5][6]

Quantitative Data: Potency of this compound

This compound exhibits exceptional potency against a wide array of human cancer cell lines, with IC50 (half-maximal inhibitory concentration) values often in the low nanomolar to picomolar range.[7] Its effectiveness extends to multidrug-resistant (MDR) cell lines, highlighting its potential to overcome common resistance mechanisms.[2][4]

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| MCF-7 | Breast Adenocarcinoma | 0.09 nM | |

| MDA-MB-231 | Breast Adenocarcinoma | 2.55 nM | |

| HT-29 | Colorectal Adenocarcinoma | 1.0 nM | [7] |

| NCI-H1299 | Non-Small Cell Lung Carcinoma | 3.0 nM | [7] |

| A2780 | Ovarian Carcinoma | 2.0 nM | [7] |

| KB-V1 | Multidrug-Resistant Cervical Carcinoma | 1.4 ng/mL | [7] |

| HL-60 | Promyelocytic Leukemia | Induces apoptosis at 1.0 nM | [8][9] |

Table 2: Comparative Apoptosis Induction in Cancer vs. Normal Cells (48h Treatment)

| Cell Line | Cell Type | This compound (1 nM) | This compound (10 nM) | Reference |

| HL-60 | Cancer (Leukemia) | ~15-fold increase in apoptosis | 100% of cells apoptotic | [8][9] |

| HUVEC | Normal (Endothelial) | No significant apoptosis | No significant apoptosis | [8][9] |

Signaling Pathways in this compound-Induced Apoptosis

The G2/M arrest caused by this compound is a primary trigger for apoptosis, which proceeds mainly through the intrinsic (mitochondrial) pathway. This process involves a complex interplay of stress kinases, the Bcl-2 family of proteins, and the caspase cascade.

Role of JNK and the Bcl-2 Protein Family

Microtubule stress is a known activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[10] Activated JNK plays a pivotal role in apoptosis by modulating the activity of Bcl-2 family proteins.[11] These proteins are the central regulators of mitochondrial integrity.[12][13]

JNK can promote apoptosis by:

-

Activating Pro-Apoptotic Proteins: Phosphorylating and activating BH3-only proteins like Bim.[11][12][14]

-

Inactivating Anti-Apoptotic Proteins: Phosphorylating and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.[11][14]

This shifts the balance in favor of the pro-apoptotic effector proteins BAX and BAK, which oligomerize and form pores in the outer mitochondrial membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[12]

The Intrinsic (Mitochondrial) Apoptosis Pathway

The disruption of the mitochondrial membrane by BAX/BAK leads to the release of key pro-apoptotic factors into the cytoplasm, most notably Cytochrome C.[15] Cytoplasmic Cytochrome C binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates the initiator caspase, Caspase-9.[15]

Activated Caspase-9 subsequently cleaves and activates effector caspases, primarily Caspase-3.[16] Caspase-3 is the executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation.[14][16]

Autophagy-Mediated Apoptosis

In certain cellular contexts, such as in MCF-7 breast cancer cells, this compound has been shown to induce a persistent autophagic flux that contributes to cell death. This process involves an increase in the activity of the lysosomal protease Cathepsin B. The subsequent leakage of Cathepsin B from the lysosome can trigger the intrinsic apoptosis pathway, potentially through the cleavage of Bid or other mechanisms leading to Cytochrome C release. Blocking autophagy in these cells was found to prevent this compound-induced cell death, indicating that autophagy can act as a precursor to apoptosis.

Key Experimental Protocols

The following section details common methodologies used to investigate the pro-apoptotic effects of this compound.

Cell Viability and Proliferation Assay

-

Objective: To determine the cytotoxic potency (e.g., IC50 value) of this compound.

-

Methodology (MTT Assay):

-

Seed tumor cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Incubate for 2-4 hours.

-

Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Quantification

-

Objective: To quantify the percentage of apoptotic cells following treatment.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Treat cells with this compound at the desired concentrations and time points.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.

-

Incubate in the dark for 15 minutes.

-

Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis

-

Objective: To detect changes in the expression or activation state of key apoptosis-related proteins.

-

Methodology:

-

Treat cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bim, phospho-JNK).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

In Vitro Tubulin Polymerization Assay

-

Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.

-

Methodology:

-

Use a commercially available tubulin polymerization assay kit containing purified tubulin.

-

In a 96-well plate, combine tubulin, a polymerization buffer (containing GTP), and either this compound, a positive control (e.g., vinblastine), a negative control (e.g., paclitaxel), or a vehicle control.

-

Monitor the change in absorbance (e.g., at 340 nm) over time at 37°C using a temperature-controlled microplate reader. An increase in absorbance corresponds to microtubule formation.

-

Plot absorbance versus time to visualize the inhibition of polymerization caused by this compound.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Biological evaluation of this compound: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]

- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]

- 16. Caspase-mediated cleavage of actin and tubulin is a common feature and sensitive marker of axonal degeneration in neural development and injury - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate World of Tubulysins: A Technical Guide to Chemical Structure, Isoforms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic tetrapeptides originally isolated from myxobacteria, such as Archangium gephyra and Angiococcus disciformis.[1] These natural products have garnered significant attention in the field of oncology due to their profound anti-mitotic activity, which stems from their ability to inhibit tubulin polymerization.[2][3] This leads to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[2] Notably, tubulysins exhibit remarkable potency, with IC50 values often in the picomolar to low nanomolar range, and can overcome multidrug resistance, making them promising payloads for antibody-drug conjugates (ADCs).[4] This technical guide provides an in-depth exploration of the chemical structure of Tubulysin A, its various isoforms, their biological activities, and the experimental protocols used for their evaluation.

Chemical Structure of this compound

This compound is a complex tetrapeptide with a molecular formula of C43H65N5O10S and a molecular weight of approximately 844.1 g/mol .[5] Its intricate architecture is composed of four distinct and unusual amino acid residues.[6]

The constituent amino acids of this compound are:

-

N-methyl-D-pipecolic acid (Mep): An N-methylated derivative of pipecolic acid, which forms the N-terminus.

-

L-isoleucine (Ile): The only proteinogenic amino acid in the structure.

-

Tubuvaline (Tuv): A unique and complex amino acid residue containing a thiazole ring and an acetate group, which is crucial for its biological activity.

-

Tubutyrosine (Tut): A derivative of tyrosine that forms the C-terminus of this compound.[7]

The IUPAC name for this compound is (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid.[5]

Isoforms of Tubulysin

To date, several isoforms of tubulysin have been identified, with minor structural variations that can significantly impact their biological activity.[3] The primary differences between these isoforms often lie in the C-terminal amino acid residue and modifications to the tubuvaline moiety.

| Isoform | C-terminal Residue | Key Structural Difference from this compound |

| This compound | Tubutyrosine (Tut) | - |

| Tubulysin B | Tubutyrosine (Tut) | Lacks the N,O-acetal of the Tuv residue. |

| Tubulysin C | Tubutyrosine (Tut) | Desacetylated Tuv residue. |

| Tubulysin D | Tubuphenylalanine (Tup) | The hydroxyl group on the phenyl ring of the C-terminal residue is absent.[6] |

| Tubulysin U | Tubuphenylalanine (Tup) | Lacks the N,O-acetal and has a ketone instead of an acetylated alcohol on the Tuv residue. |

| Tubulysin V | Tubuphenylalanine (Tup) | Lacks the N,O-acetal and has a hydroxyl group instead of an acetylated alcohol on the Tuv residue. |

Of the naturally occurring isoforms, Tubulysin D is generally considered to be the most potent.[7]

Quantitative Biological Activity

The tubulysins are renowned for their exceptionally high cytotoxicity against a broad range of cancer cell lines. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| This compound | NCI-H1299 | Lung | 3 |

| HT-29 | Colon | 1 | |

| A2780 | Ovary | 2 | |

| L929 | Mouse Fibroblast | ~0.08 | |

| KB-V1 | Multidrug-resistant Cervical | ~1.6 | |

| Tubulysin D | KB-V1 | Multidrug-resistant Cervical | 0.31 |

| Tubulysin U analogue | HT-29 | Colon | 22 |

| Designed analogue Tb32 | MES SA | Uterine Sarcoma | 0.012 |

| HEK 293T | Human Embryonic Kidney | 0.002 |

Note: The IC50 values for this compound against L929 and KB-V1 cells were converted from ng/mL to nM using the molecular weight of 844.07 g/mol .[4] The IC50 values for the designed analogue Tb32 are presented in pM in the source and have been converted to nM for consistency.[8]

Mechanism of Action

The primary mechanism of action of tubulysins is the inhibition of tubulin polymerization.[2] By binding to the vinca domain of β-tubulin, tubulysins disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to a net depolymerization of microtubules.[2] This disruption of the microtubule cytoskeleton has profound effects on cellular processes, ultimately culminating in apoptosis.

Experimental Protocols

Isolation of Tubulysins from Myxobacteria

While the yield of tubulysins from fermentation is generally low, the following outlines the general procedure for their isolation from myxobacterial cultures.[7]

-

Cultivation: Strains of Archangium gephyra or Angiococcus disciformis are cultivated in a suitable nutrient broth.[9][1]

-

Extraction: The culture broth, including both the supernatant and the mycelium, is extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is then subjected to a series of chromatographic purification steps. This typically involves:

-

Silica gel chromatography.

-

Sephadex LH-20 chromatography.

-

High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient.[7]

-

-

Characterization: The purified fractions containing tubulysins are identified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity.[10]

General Strategy for Total Synthesis

The total synthesis of tubulysins is a complex undertaking due to the presence of multiple stereocenters and labile functional groups.[7] However, several successful total syntheses of tubulysin analogues have been reported, providing a general roadmap.[8][11][12]

Key challenges in the synthesis include the stereoselective construction of the tubuvaline and tubuphenylalanine/tubutyrosine fragments and the formation of the sterically hindered peptide bonds.[11]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[13][14]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[14]

-

Compound Treatment: The cells are then treated with serial dilutions of the tubulysin compound for a specified period, typically 72 hours.[15]

-

MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[14]

-

Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (DMSO) to each well.[14] The plate is then incubated for 15 minutes with shaking.[14]

-

Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[14] The IC50 value is then calculated from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.[16][17]

-

Reaction Setup: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[16]

-

Initiation of Polymerization: GTP (to a final concentration of 1 mM) and the test compound (tubulysin) or a control (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer, or DMSO as a vehicle control) are added to the tubulin solution.[16][18] The reaction mixture is then transferred to a pre-warmed 96-well plate.

-

Monitoring Polymerization: The plate is placed in a spectrophotometer pre-warmed to 37°C. The change in absorbance (turbidity) at 350 nm is measured every 30 seconds for up to 90 minutes.[17][18] An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: The polymerization curves for the test compound are compared to the controls to determine its effect on tubulin assembly. An inhibition of the increase in absorbance compared to the DMSO control indicates that the compound inhibits tubulin polymerization.

Conclusion

This compound and its isoforms represent a fascinating and therapeutically promising class of natural products. Their complex chemical structures and potent mechanism of action as tubulin polymerization inhibitors make them valuable leads in the development of novel anticancer agents, particularly as payloads for ADCs. The in-depth understanding of their structure-activity relationships, facilitated by total synthesis and detailed biological evaluation, will continue to drive the design of next-generation tubulysin analogues with improved therapeutic indices. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the potential of these remarkable molecules in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C43H65N5O10S | CID 12134544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation, crystal and solution structure determination, and biosynthesis of tubulysins--powerful inhibitors of tubulin polymerization from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The total synthesis of tubulysin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Preliminary In Vitro Studies on Tubulysin A's Anticancer Effects: A Technical Guide

Introduction

Tubulysin A is a potent cytotoxic tetrapeptide originally isolated from myxobacteria.[1] It belongs to a class of microtubule-targeting agents that have garnered significant interest in oncology research due to their profound antiproliferative activities against a wide array of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3] Exhibiting IC50 values in the picomolar to low nanomolar range, this compound is recognized as a highly effective antimitotic agent.[4] This technical guide provides an in-depth overview of the preliminary in vitro studies elucidating the anticancer effects of this compound, focusing on its mechanism of action, cytotoxicity data, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its potent anticancer effects primarily by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[5][6]

Key Mechanistic Steps:

-

Tubulin Binding: this compound binds to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding site.[6] This interaction is highly efficient and interferes with the binding of other vinca alkaloids like vinblastine in a noncompetitive manner.

-

Inhibition of Polymerization: It is a potent inhibitor of tubulin polymerization, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[6]

-

Induction of Depolymerization: Beyond inhibiting assembly, this compound actively promotes the depolymerization of existing microtubules, leading to a rapid breakdown of the cellular microtubule network.[1][6]

-

Cell Cycle Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation, causes cells to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[1][5] This is a key outcome of microtubule-targeting agents, leading to the elimination of cancer cells.

-

Autophagy-Mediated Cell Death: In certain cancer cell lines, such as MCF-7 breast cancer cells, this compound has been shown to induce cell death through an autophagic pathway. This process involves the formation of autophagosomes and leads to an intrinsic apoptotic cascade, marked by increased Cathepsin B activity and the release of Cytochrome C from mitochondria.

A significant advantage of this compound is its ability to circumvent multidrug resistance mediated by P-glycoprotein (P-gp), as it is not a significant substrate for this efflux pump.[3][7]

References

- 1. Biological evaluation of this compound: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological evaluation of this compound: a potential anticancer and antiangiogenic natural product [ouci.dntb.gov.ua]

- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Tubulysin A in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin A is a potent natural product derived from myxobacteria that exhibits remarkable cytotoxic and anti-proliferative activities against a wide range of cancer cell lines, including multidrug-resistant strains.[1][2][3] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis.[4][5] These characteristics make this compound a compound of significant interest for cancer research and as a payload for antibody-drug conjugates (ADCs).[1][2]

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its mechanism of action, recommended working concentrations, and detailed protocols for assessing its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound exerts its potent antimitotic effects by binding to the vinca domain of β-tubulin, thereby inhibiting tubulin polymerization and inducing microtubule depolymerization.[1] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, cells treated with this compound are unable to progress through mitosis and accumulate in the G2/M phase of the cell cycle.[4][5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4] Studies have also indicated that this compound can induce autophagy in certain cancer cell lines.

Quantitative Data Summary

The cytotoxic potency of this compound varies across different cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for this compound in various human cancer cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Cancer Type | IC50/GI50 Value | Reference(s) |

| NCI-H1299 | Lung Cancer | 3 nmol/L (IC50) | [6] |

| HT-29 | Colon Cancer | 1 nmol/L (IC50) | [6] |

| A2780 | Ovarian Cancer | 2 nmol/L (IC50) | [6] |

| L929 | Mouse Fibroblast | 0.07 ng/ml (IC50) | [6] |

| KB-V1 | Human Cervical Cancer (MDR) | 1.4 ng/ml (IC50) | [6] |

| HUVEC | Endothelial Cells | 2.07-2.97 nM (IC50) | [6] |

| HUVEC | Endothelial Cells | 0.34 nM (GI50) | [6] |

| A549 | Lung Cancer | > 0.09 nM (IC50) | |

| HCT-116 | Colon Cancer | > 0.09 nM (IC50) | |

| MDA-MB-231 | Breast Cancer | 2.55 nM (IC50) | |

| MCF-7 | Breast Cancer | 0.09 nM (IC50) | |

| SK-BR-3 | Breast Cancer (HER2+) | 4-7 ng/ml (IC50) | [7] |

| MES-SA | Uterine Sarcoma | 40 pM (IC50) | [8] |

| HEK 293T | Human Embryonic Kidney | 6 pM (IC50) | [8] |

| MES-SA-DX5 | Uterine Sarcoma (MDR) | 1.54 nM (IC50) | [8] |

Experimental Protocols

Preparation of this compound Stock Solution

Caution: this compound is highly cytotoxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

-

Reconstitute the this compound in DMSO to create a high-concentration stock solution (e.g., 1 mM). For example, to make a 1 mM stock solution of this compound (Molecular Weight: ~844.08 g/mol ), dissolve 0.844 mg in 1 mL of DMSO.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C, protected from light. A stock solution stored at -80°C can be stable for up to 6 months.[6]

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 value of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 pM to 100 nM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow the cells to attach overnight.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x, 2x, and 5x IC50) for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

-

Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.

-

Analyze the fluorescence signals to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution following this compound treatment using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel (FL2 or FL3).

-

Gate on the single-cell population to exclude doublets and aggregates.

-

Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Caption: this compound Signaling Pathway.

Caption: Cell Viability Assay Workflow.

Caption: Apoptosis vs. Necrosis Analysis.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Biological evaluation of this compound: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Tubulin Polymerization Inhibitors Using Tubulysin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1] The dynamic instability of microtubules is a key feature of their function, and disruption of this process can lead to cell cycle arrest and apoptosis.[1][2] This makes tubulin an attractive target for the development of anticancer therapeutics.[3][4] Tubulysin A is a potent natural product that inhibits tubulin polymerization by binding to the vinca domain of β-tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[5][6][7][8] Its high cytotoxicity against a broad range of cancer cell lines, including multidrug-resistant ones, makes it a valuable tool for cancer research and a promising candidate for antibody-drug conjugates.[2][8][9]

This application note provides a detailed protocol for performing a tubulin polymerization assay using this compound as a model inhibitor. The assay can be adapted for high-throughput screening of other potential tubulin-targeting compounds. The protocol described here is based on a fluorescence-based assay, which offers increased sensitivity and a better signal-to-noise ratio compared to absorbance-based methods.[10][11]

Principle of the Assay

The tubulin polymerization assay monitors the formation of microtubules from purified tubulin in vitro. In this fluorescence-based assay, a fluorescent reporter molecule is included in the reaction. This reporter preferentially binds to polymerized microtubules, resulting in a significant increase in its fluorescence signal. The change in fluorescence intensity over time is proportional to the extent of tubulin polymerization and can be monitored using a fluorescence plate reader.

The polymerization process typically exhibits three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase.[12][13] Inhibitors of tubulin polymerization, such as this compound, will alter this kinetic profile, typically by reducing the rate and extent of polymerization in a dose-dependent manner.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| >99% Pure Tubulin | Cytoskeleton, Inc. | T240 | -80°C |

| General Tubulin Buffer (G-PEM) pH 6.9 | Cytoskeleton, Inc. | BST01 | 4°C |

| GTP Solution (100 mM) | Cytoskeleton, Inc. | BST06 | -20°C or -80°C |

| Microtubule Glycerol Buffer | Cytoskeleton, Inc. | BST05 | 4°C |

| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 | 4°C (protect from light) |

| This compound | MedChemExpress | HY-15995 | -20°C |

| Paclitaxel (Positive Control for Polymerization) | Cytoskeleton, Inc. | TXD01 | -20°C |

| Vinblastine (Positive Control for Inhibition) | Sigma-Aldrich | V1377 | -20°C |

| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | D8418 | Room Temperature |

| Black, clear-bottom 96-well plates | Corning | 3603 | Room Temperature |

Experimental Protocol

Reagent Preparation

-

Tubulin Stock Solution: On the day of the experiment, thaw an aliquot of >99% pure tubulin on ice. Reconstitute to a final concentration of 10 mg/mL with ice-cold General Tubulin Buffer. Keep on ice and use within 30 minutes.

-

GTP Stock Solution: Prepare a 10 mM working stock of GTP by diluting the 100 mM stock with General Tubulin Buffer. Keep on ice.

-

Fluorescent Reporter Stock Solution: Prepare a 1 mM stock solution of DAPI in DMSO. Store protected from light at 4°C.

-

This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. From this, prepare a serial dilution in DMSO to create a range of working stock concentrations.

-

Control Compound Stock Solutions: Prepare 1 mM stock solutions of Paclitaxel and Vinblastine in DMSO.

Assay Procedure

-

Prepare the Reaction Master Mix: On ice, prepare a master mix containing all components except for the test compounds and GTP. For a single 50 µL reaction, the components are as follows:

| Component | Volume | Final Concentration |

| General Tubulin Buffer | Up to 50 µL | 1X |

| Tubulin (from 10 mg/mL stock) | 10 µL | 2 mg/mL |

| Microtubule Glycerol Buffer | 5 µL | 10% v/v |

| DAPI (from 1 mM stock) | 0.3 µL | 6 µM |

-

Aliquot Master Mix: Aliquot 45 µL of the master mix into the wells of a pre-chilled 96-well black, clear-bottom plate on ice.

-